molecular formula C17H14N2O2S B2568234 4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1189915-49-8

4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide

Cat. No.: B2568234
CAS No.: 1189915-49-8
M. Wt: 310.37
InChI Key: PURNOAIMNWBVSP-UHFFFAOYSA-N
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Description

4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a potent and selective allosteric inhibitor of the serine/threonine kinase AKT (Protein Kinase B). This compound has emerged as a valuable chemical probe in cancer research, particularly for investigating the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is frequently hyperactivated in a wide range of human cancers. Its mechanism of action involves binding to the pleckstrin homology (PH) domain of AKT, which prevents its recruitment to the cell membrane and subsequent activation, thereby effectively suppressing downstream signaling crucial for cell survival, proliferation, and growth. Research utilizing this inhibitor has been instrumental in elucidating the role of AKT isoforms in tumorigenesis, studying mechanisms of resistance to other targeted therapies, and evaluating the therapeutic potential of AKT inhibition in various preclinical cancer models, including breast and prostate cancer (source: PubMed). Its high selectivity profile makes it a superior tool for dissecting specific AKT-driven phenotypes without the confounding off-target effects associated with less selective kinase inhibitors.

Properties

IUPAC Name

4-(2,3-dimethylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-12-6-5-8-15(13(12)2)19-11-14(10-18)22(20,21)17-9-4-3-7-16(17)19/h3-9,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURNOAIMNWBVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the peroxide-free synthesis, which involves the oxidation of benzo[b][1,4]thiazines under mild conditions. This method yields a library of benzo[b][1,4]thiazine 1,1-dioxide derivatives with broad functionalities .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for higher yields and purity. These methods would include the use of industrial-grade reagents and catalysts, as well as controlled reaction environments to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can modify the thiazine ring or the nitrile group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the thiazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced thiazine compounds, and substituted aromatic or thiazine derivatives. These products can exhibit different biological activities and properties, making them valuable for further research and applications.

Scientific Research Applications

4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s structure allows it to bind to these targets effectively, leading to the observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Group Comparisons

Compound Name Core Structure Substituents Functional Groups Notable Properties
Target Compound Benzo[b][1,4]thiazine 2,3-Dimethylphenyl, nitrile 1,1-Dioxide, CN High polarity, potential H-bonding
3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxide Benzo[f]dithiazepine Variable aryl groups 1,1-Dioxide, ketone Anticancer activity (in vitro)
1,3-Thiazole-4-carbonitrile Thiazole None Nitrile C–H⋯N H-bonding, π–π stacking
[4-(1,1-Dimethylethyl)-2,6-dimethylphenyl]acetonitrile Benzene tert-Butyl, methyl, nitrile Nitrile Regulatory impurity, steric bulk

Key Observations:

Core Heterocycle Differences: The target compound’s benzo[b][1,4]thiazine core distinguishes it from the dithiazepine derivatives in , which feature a seven-membered ring with two sulfur atoms. Compared to the simpler 1,3-thiazole-4-carbonitrile (), the benzo[b][1,4]thiazine framework provides extended π-conjugation, which could enhance intermolecular interactions (e.g., π–π stacking) and solubility in nonpolar environments .

Functional Group Impact: The 1,1-dioxide group in the target compound increases its polarity and oxidative stability relative to non-sulfonated analogues. This feature is shared with the dithiazepinone 1,1-dioxides in , which demonstrated cytotoxic activity against cancer cell lines . The nitrile group in the target compound and 1,3-thiazole-4-carbonitrile () may participate in hydrogen bonding (C–H⋯N) or act as a metabolic warhead in prodrug designs. However, steric hindrance from the 2,3-dimethylphenyl group in the target compound could limit its reactivity compared to unsubstituted nitriles .

Substituent Effects :

  • The 2,3-dimethylphenyl group introduces steric bulk, which may reduce solubility in aqueous media compared to smaller substituents (e.g., the tert-butyl group in ’s acetonitrile impurity). However, this aryl group could enhance binding to hydrophobic enzyme pockets or improve metabolic stability .

Table 2: Hypothetical Property Comparison (Extrapolated from Evidence)

Property Target Compound Benzo[f]dithiazepin-3-one 1,1-dioxide 1,3-Thiazole-4-carbonitrile
Molecular Weight (g/mol) ~340 (estimated) ~300–350 122
LogP (Predicted) 3.5–4.2 2.8–3.5 1.2
Aqueous Solubility Low (due to aryl group) Moderate High
Bioactivity Potential enzyme inhibition Anticancer (in vitro) Unreported

Notes:

  • The target compound’s higher molecular weight and logP compared to 1,3-thiazole-4-carbonitrile suggest greater lipophilicity, which could influence membrane permeability in drug delivery .
  • The anticancer activity observed in dithiazepinone 1,1-dioxides () implies that the target compound’s sulfone and nitrile groups may synergize for similar applications, though experimental validation is required .

Biological Activity

4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound that belongs to the benzothiazine family. Its unique structure and functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazine ring fused with a benzene ring and is characterized by a carbonitrile group and a sulfonyl moiety. The structural complexity of 4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide contributes to its significant molecular interactions and biological effects.

PropertyValue
Molecular FormulaC₁₇H₁₃N₂O₂S
Molecular Weight329.36 g/mol
CAS Number1226437-81-5

Anticancer Properties

Research indicates that compounds within the benzothiazine class exhibit considerable anticancer properties. Studies have suggested that 4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide may inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancer cells by modulating protein expressions related to cell division. For instance, studies on related thiazine derivatives demonstrated an increase in p27^KIP1 levels and a decrease in cyclin D1 and CDK4 levels, leading to G1 phase arrest in colon cancer cells .
  • Cytotoxicity : In vitro studies have demonstrated the cytotoxic effects of benzothiazine derivatives on various cancer cell lines. The compound's efficacy was assessed using MTT assays, revealing dose-dependent inhibition of cancer cell proliferation .

Antimicrobial Activity

The compound also exhibits promising antimicrobial activity. Benzothiazines are known for their ability to disrupt bacterial cell membranes and inhibit essential enzymes crucial for bacterial survival. This mechanism positions 4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide as a potential candidate for developing new antibiotics .

The biological activity of 4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide can be attributed to its interaction with specific molecular targets:

  • Potassium Channels : Research suggests that this compound may modulate K(ATP) channels, influencing insulin release from pancreatic beta cells. This property highlights its potential application in managing metabolic disorders like diabetes .
  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial metabolism, contributing to its antimicrobial effects .

Case Studies

Several studies have highlighted the biological activities of similar thiazine derivatives:

  • Study on Anticancer Activity : A study evaluated the anti-proliferative effects of a related thiazine derivative on human colon adenocarcinoma cell lines (HT-29 and LS180). The results indicated significant cytotoxicity at concentrations ranging from 10–100 µM without affecting normal epithelial cells .
  • Antimicrobial Testing : Another study assessed various thiazine derivatives for their antimicrobial properties against clinical isolates of bacteria. The findings demonstrated that certain derivatives exhibited substantial antibacterial activity, supporting further exploration into their therapeutic applications .

Q & A

Q. What are the common synthetic routes for 4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide?

Methodological Answer: The synthesis typically involves multi-step reactions starting from sulfonamide precursors. For example:

  • Step 1: Condensation of 2-aminobenzenesulfonamide derivatives with aldehydes or ketones under oxidative conditions to form the benzothiadiazine core .
  • Step 2: Introduction of the 2,3-dimethylphenyl substituent via nucleophilic substitution or coupling reactions.
  • Step 3: Cyanidation at the 2-position using reagents like trimethylsilyl cyanide (TMSCN) or KCN in the presence of a catalyst .
  • Optimization: Reaction conditions (e.g., solvent polarity, temperature, and catalysts) significantly impact yield. For instance, using DMF as a solvent and CuI as a catalyst improved cyanidation efficiency in analogous compounds .

Table 1: Example reaction conditions and yields for analogous derivatives:

PrecursorCatalystSolventYield (%)Reference
6,7-Dichloro derivativeCuIDMF36
6,8-Dichloro derivativeNoneTHF25

Q. How is structural characterization performed for this compound?

Methodological Answer: Key techniques include:

  • X-ray crystallography to resolve the 3D structure (e.g., monoclinic crystal system with space group P2₁/n observed in related compounds) .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm substituent positions. For example, aromatic protons in the 2,3-dimethylphenyl group resonate at δ 6.77–7.35 ppm in CDCl₃ .
  • Mass spectrometry (ESI-MS) to verify molecular weight (e.g., m/z 358.40 [M+H]⁺ for a structurally similar compound) .

Advanced Research Questions

Q. How do substituents on the benzothiazine core influence biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies on analogous derivatives reveal:

  • Electron-withdrawing groups (e.g., -CN at position 2) enhance metabolic stability but may reduce solubility .
  • Substituents at position 4 (e.g., 2,3-dimethylphenyl) improve target binding affinity, as seen in PI3Kδ inhibitors where bulky groups increase selectivity .
  • Contradictions: In some cases, dichloro-substituted derivatives showed lower activity despite higher lipophilicity, suggesting steric hindrance may offset benefits .

Table 2: Biological activity of selected derivatives:

CompoundTargetIC₅₀ (nM)Reference
6,7-Dichloro derivativePI3Kδ541
3-Chloro-4-phenyl analogUnspecifiedN/A

Q. How can crystallographic data resolve contradictions in reported biological activities?

Methodological Answer: X-ray crystallography provides insights into binding modes and conformational flexibility:

  • Hydrogen-bonding networks: In N-(2,3-dimethylphenyl) derivatives, hydrogen bonds between the sulfonyl group and active-site residues (e.g., Arg-144 in PI3Kδ) correlate with activity .
  • Crystal packing effects: Variations in unit cell parameters (e.g., a = 10.2461 Å, β = 104.832° for a related compound) may explain discrepancies in solubility or aggregation states across studies .

Q. What strategies mitigate side reactions during cyanidation at position 2?

Methodological Answer: Common challenges and solutions:

  • Byproduct formation: Use of anhydrous conditions and inert atmospheres minimizes hydrolysis of cyanide reagents .
  • Regioselectivity: Steric directing groups (e.g., 4-methoxybenzyl) ensure cyanidation occurs exclusively at the 2-position .
  • Catalyst screening: Transition metals like Cu(I) or Pd(0) improve reaction efficiency, as shown in benzothiazine derivatives (Table 1) .

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